REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)C(O)=O.CC[N:15]([CH:19](C)C)C(C)C.C1C=CC([O:28]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([F:12])=[C:4]([NH:15][C:19](=[O:28])[O:45][C:41]([CH3:44])([CH3:43])[CH3:42])[CH:8]=[C:9]([Cl:11])[CH:10]=1
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C=C(C1)Cl)F
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
diphenyl phosphorazide
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to and
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 23 hours
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
was then partitioned between CHCl3 (75 mL) and water (75 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oily residue
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO2, 0-5% EtOAc in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C1)Cl)NC(OC(C)(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.5 mmol | |
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |